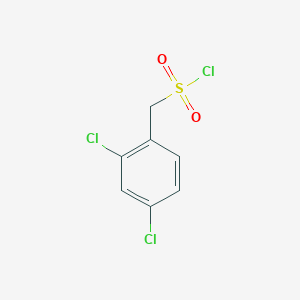

(2,4-Dichlorophenyl)methanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLHLLYEHFIELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344110 | |

| Record name | (2,4-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88691-50-3 | |

| Record name | (2,4-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88691-50-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride

CAS Number: 88691-50-3

This technical guide provides a comprehensive overview of (2,4-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 88691-50-3 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.54 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥97% | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dichlorobenzylsulfonyl chloride | [1] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and toluene, and reactive with water, alcohols, and amines. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| GC-MS | m/z top peak: 159, m/z 2nd highest: 161. |

| FTIR | Characteristic strong absorption bands for S=O asymmetric and symmetric stretching. |

| ¹H NMR | Signals in the aromatic region corresponding to the three protons on the dichlorophenyl ring. A signal corresponding to the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group. |

| ¹³C NMR | Distinct signals for the carbon atoms of the benzene ring and the methylene carbon. |

Synthesis

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis of Arylmethanesulfonyl Chlorides

This protocol is a general procedure that can be adapted for the synthesis of this compound from its corresponding sulfonic acid.

Materials:

-

(2,4-Dichlorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend (2,4-Dichlorophenyl)methanesulfonic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add thionyl chloride (or oxalyl chloride) (1.5 - 2.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent primarily used for the introduction of the (2,4-dichlorophenyl)methylsulfonyl group into various molecules. Its high reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active compounds.

Caption: General reaction pathways of this compound.

Experimental Protocol: Synthesis of Sulfonamides

This protocol describes a general method for the reaction of this compound with primary or secondary amines.[1]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of Sulfonate Esters

This protocol provides a general method for the reaction of this compound with alcohols or phenols.[3]

Materials:

-

This compound

-

Alcohol or phenol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask, dissolve the alcohol or phenol (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.2 eq) to the solution.

-

Stir the reaction at 0 °C for 4 hours or at room temperature if the reaction is slow. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude sulfonate ester, which can be further purified by chromatography or recrystallization.

Safety Information

This compound is a reactive and potentially hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and will hydrolyze.

Conclusion

This compound is a valuable synthetic intermediate. The information provided in this technical guide, including its properties, synthesis, and reactivity, should serve as a useful resource for researchers and scientists working with this compound. The detailed experimental protocols offer a starting point for its use in the synthesis of novel sulfonamides and sulfonate esters with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative containing a 2,4-dichlorinated phenyl ring. Sulfonyl chlorides are a class of organic compounds with the general formula R-SO₂Cl. They are reactive compounds widely used in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The presence of the dichlorinated phenyl group in this compound is expected to influence its reactivity and the properties of its derivatives, making it a compound of interest in medicinal chemistry and drug design. The chlorine atoms are electron-withdrawing, which can enhance the electrophilicity of the sulfonyl chloride group and potentially modulate the biological activity of its derivatives.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O₂S | [PubChem][1] |

| Molecular Weight | 259.54 g/mol | [PubChem][1] |

| CAS Number | 88691-50-3 | [PubChem][1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely insoluble in water. | |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2,4-Dichlorobenzylsulfonyl chloride | [PubChem][1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A potential two-step synthesis starting from 2,4-dichlorotoluene is outlined below.

Logical Synthesis Workflow

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2,4-Dichlorobenzyl chloride from 2,4-Dichlorotoluene

This procedure is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.[2]

-

Materials: 2,4-Dichlorotoluene, Azobisisobutyronitrile (AIBN), Triethanolamine, Chlorine gas.

-

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet, heat 2,4-dichlorotoluene (1 mole equivalent) to 80-100°C.

-

Add a catalytic amount of AIBN and triethanolamine.

-

Slowly introduce chlorine gas under illumination (e.g., UV lamp) while increasing the temperature to 120-130°C.

-

Maintain the reaction for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and purify by vacuum distillation to obtain 2,4-dichlorobenzyl chloride.

-

Step 2: Synthesis of this compound

This proposed method is based on general procedures for the synthesis of sulfonyl chlorides from alkyl halides.

-

Materials: 2,4-Dichlorobenzyl chloride, Sodium sulfite, Sodium bicarbonate, Chlorine gas, Water, Dichloromethane.

-

Procedure:

-

Preparation of Sodium (2,4-Dichlorophenyl)methanesulfonate:

-

In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.

-

Add 2,4-dichlorobenzyl chloride and heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and isolate the sodium (2,4-dichlorophenyl)methanesulfonate salt, which may precipitate upon cooling or after partial removal of the solvent.

-

-

Chlorination to this compound:

-

Suspend the dried sodium (2,4-dichlorophenyl)methanesulfonate in a suitable solvent like dichloromethane.

-

Cool the suspension in an ice bath.

-

Bubble chlorine gas through the stirred suspension. The reaction is typically exothermic and should be controlled.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess chlorine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

-

Chemical Reactivity and Experimental Protocols

This compound, as a typical sulfonyl chloride, is expected to react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Reaction with Amines (Sulfonamide Formation)

The reaction with primary or secondary amines yields N-substituted sulfonamides, a common motif in many biologically active molecules.

Caption: General reaction scheme for sulfonamide formation.

Experimental Protocol: Reaction with Aniline

This is a general procedure adapted from the sulfonylation of anilines.[3]

-

Materials: this compound, Aniline, Pyridine (or triethylamine), Dichloromethane.

-

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-(2,4-dichlorophenyl)methanesulfonamide.

-

The product can be purified by recrystallization or column chromatography.

-

Reaction with Alcohols (Sulfonate Ester Formation)

The reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

References

An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a substituted aromatic ring and a sulfonyl chloride moiety, makes it a valuable intermediate in the preparation of a variety of organic molecules, most notably as a precursor in the synthesis of the antifungal agent itraconazole. This technical guide provides a comprehensive overview of the essential physicochemical properties, spectral data, and reactivity of this compound. While detailed experimental protocols for its synthesis and its direct biological activities are not extensively documented in publicly available literature, this guide consolidates the available information and provides context through the general reactivity and biological significance of related sulfonyl chloride derivatives.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |

| Molecular Weight | 259.54 g/mol | Advanced Biochemicals[2] |

| Monoisotopic Mass | 257.907584 Da | PubChem[1] |

| CAS Number | 88691-50-3 | Advanced Biochemicals[2] |

| Purity | Typically ≥97% | Advanced Biochemicals[2] |

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The available data is summarized below.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry data from the NIST Mass Spectrometry Data Center provides insights into the fragmentation pattern of the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 159 | Top Peak |

| 161 | 2nd Highest Peak |

| 89 | 3rd Highest Peak |

| (Source: PubChem[1]) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The FTIR spectrum has been recorded, and characteristic absorption bands for sulfonyl chlorides are expected.

-

Characteristic Bands for Sulfonyl Chlorides: Strong absorption bands are typically observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the S=O stretching vibrations.

Note: While specific peak values for this compound are not detailed in the readily available literature, the PubChem database indicates the availability of FTIR and Raman spectra.[1]

Reactivity and Synthetic Applications

This compound, as a substituted phenylmethanesulfonyl chloride, is a reactive electrophile. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to influence the reactivity of the sulfonyl chloride group.

General Reactivity of Phenylmethanesulfonyl Chlorides

The solvolysis of phenylmethanesulfonyl chlorides typically proceeds via a concerted bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The rate of reaction is sensitive to the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups, such as the chloro-substituents in the target molecule, generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[3]

Role in Itraconazole Synthesis

A significant application of this compound is as a key intermediate in the synthesis of itraconazole, a broad-spectrum antifungal agent. While the precise, step-by-step synthesis of this compound is not detailed in the reviewed literature, its downstream reaction to form a sulfonamide linkage is a critical step in the overall synthesis of the drug.

Below is a conceptual workflow illustrating the role of a sulfonyl chloride in the formation of a sulfonamide, a common reaction for this class of compounds.

Caption: Conceptual workflow of sulfonamide formation.

Biological Activity

Direct studies on the biological activity of this compound are not prominent in the available literature. However, the biological significance of the sulfonamide derivatives formed from sulfonyl chlorides is well-established.

Sulfonamides are a class of compounds known for a wide range of biological activities, including:

The derivatives of this compound, particularly in the context of itraconazole, contribute to the antifungal efficacy of the final drug product.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure for the synthesis of a related compound, 2,4-dichlorobenzenesulfonyl chloride, can provide a conceptual basis. This typically involves the chlorosulfonation of the corresponding dichlorobenzene.

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis of a dichlorinated sulfonyl chloride.

A plausible, though unverified, approach for the synthesis of this compound could involve the chlorination of (2,4-dichlorophenyl)methanesulfonic acid or a related precursor.

Conclusion

This compound is a key chemical intermediate with a defined molecular weight and characteristic spectral properties. Its primary documented utility lies in its role in the synthesis of complex pharmaceutical compounds like itraconazole. While specific data on its synthesis and direct biological effects are limited, understanding its reactivity within the broader context of substituted phenylmethanesulfonyl chlorides provides a valuable framework for its application in research and development. Further studies are warranted to fully elucidate its synthetic protocols and explore its potential biological activities.

References

- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Chemistry and Biological Activity of Sulfo...: Ingenta Connect [ingentaconnect.com]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemcom.com [echemcom.com]

An In-depth Technical Guide to the Structure Elucidation of (2,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2,4-dichlorophenyl)methanesulfonyl chloride. The document outlines the key physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an in-depth analysis of the expected spectroscopic data. Due to the limited availability of experimental spectra in public databases, this guide combines known data with theoretical predictions based on analogous structures to provide a thorough characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is an organosulfur compound featuring a 2,4-dichlorinated benzene ring attached to a methanesulfonyl chloride functional group. The presence of the reactive sulfonyl chloride moiety makes it a potentially useful intermediate in the synthesis of various biologically active molecules and other functional materials. A thorough understanding of its structure is paramount for its effective utilization in research and development. This guide details the necessary steps and data for its complete structure elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 88691-50-3 | PubChem[1] |

| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |

| Molecular Weight | 259.5 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | PubChem[1] |

| InChI Key | SNLHLLYEHFIELA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocol

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2,4-dichlorobenzyl chloride.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichlorobenzylthiol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzyl chloride (1 equiv.) in a suitable solvent such as ethanol.

-

Add a solution of sodium thiosulfate pentahydrate (1.1 equiv.) in water to the flask.

-

Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add a solution of hydrochloric acid (e.g., 2 M) until the solution is acidic.

-

Stir the mixture at room temperature for an additional 1-2 hours to effect hydrolysis of the intermediate Bunte salt.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,4-dichlorobenzylthiol, which can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 2,4-dichlorobenzylthiol (1 equiv.) in a mixture of acetic acid and water.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.

-

Continue the addition of chlorine gas until the reaction is complete, as indicated by the disappearance of the thiol (monitored by TLC or GC).

-

Pour the reaction mixture into ice-water and extract the product with a solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Structure Elucidation Workflow

The comprehensive structure elucidation of a novel or uncharacterized compound like this compound involves a logical sequence of analytical techniques.

Caption: Logical workflow for the structure elucidation of a synthesized compound.

Spectroscopic Data Analysis

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | d | 1H | H-3 | Ortho to a chlorine and meta to the benzyl group. |

| ~7.4 | dd | 1H | H-5 | Ortho to one chlorine and meta to another. |

| ~7.3 | d | 1H | H-6 | Ortho to the benzyl group and meta to a chlorine. |

| ~5.0 | s | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing sulfonyl chloride group and the dichlorophenyl ring. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136 | C-2 or C-4 | Aromatic carbon attached to chlorine. |

| ~135 | C-2 or C-4 | Aromatic carbon attached to chlorine. |

| ~132 | C-6 | Aromatic CH carbon. |

| ~130 | C-5 | Aromatic CH carbon. |

| ~128 | C-3 | Aromatic CH carbon. |

| ~130 | C-1 | Quaternary aromatic carbon attached to the methylene group. |

| ~65 | -CH₂- | Methylene carbon attached to the sulfonyl chloride group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1580-1450 | Medium-Strong | Aromatic C=C stretch |

| 1380-1340 | Strong | Asymmetric SO₂ stretch |

| 1190-1160 | Strong | Symmetric SO₂ stretch |

| 850-800 | Strong | C-H out-of-plane bend (aromatic) |

| 800-600 | Strong | C-Cl stretch |

| 600-400 | Medium | S-Cl stretch |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Proposed Fragment | Notes |

| 258/260/262 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for three chlorine atoms. |

| 223 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 159/161 | [C₇H₅Cl₂]⁺ | Fragment corresponding to the 2,4-dichlorobenzyl cation. This is expected to be a major fragment.[1] |

| 124 | [C₇H₅Cl]⁺ | Loss of a second chlorine atom from the dichlorobenzyl fragment. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group. |

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of synthesis and spectroscopic analysis. While experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The predicted spectroscopic data presented herein should serve as a reliable reference for researchers working with this and similar molecules. The logical workflow and detailed protocols are designed to be a practical resource for scientists in the fields of chemical synthesis and drug discovery.

References

- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

(2,4-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2,4-Dichlorophenyl)methanesulfonyl chloride, a halogenated organosulfur compound of interest in synthetic and medicinal chemistry. This document covers its chemical identifiers, physical and chemical properties, plausible synthetic routes with detailed experimental protocols, and a summary of its known applications.

Chemical Synonyms and Identifiers

This compound is known by several names and is cataloged under various chemical identifiers. Accurate identification is crucial for procurement, safety, and regulatory compliance.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 88691-50-3 |

| PubChem CID | 594471 |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.54 g/mol |

| Synonyms | 2,4-Dichlorobenzylsulfonyl chloride |

| [(2,4-dichlorophenyl)methyl]sulfonyl chloride | |

| (2,4-Dichlorophenyl)-methanesulfonyl chloride |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental conditions and for safety assessments.

| Property | Value |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Molecular Weight | 259.54 g/mol [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 2,4-Dichlorobenzyl chloride from 2,4-Dichlorotoluene

This procedure is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.

Materials:

-

2,4-Dichlorotoluene

-

Azobisisobutyronitrile (AIBN)

-

Triethanolamine

-

Chlorine gas

-

Graphite absorber for HCl gas

Procedure:

-

Heat 16.1 g of 2,4-dichlorotoluene to 100°C and add it to a chlorination reaction vessel.

-

Add 0.016 g of azobisisobutyronitrile and 0.012 g of triethanolamine as catalysts.

-

Slowly introduce 8.17 g of chlorine gas under illumination.

-

Concurrently, raise the temperature to 125°C and maintain the reaction for 3.5 hours to generate the 2,4-dichlorobenzyl chloride solution.

-

Recover the evolved HCl gas using a graphite absorber.

-

The resulting chlorinated liquid can be purified by vacuum rectification to obtain pure 2,4-dichlorobenzyl chloride.

Step 2: Synthesis of (2,4-Dichlorophenyl)methanethiol from 2,4-Dichlorobenzyl chloride

This step involves the nucleophilic substitution of the benzylic chloride with a thiol group.

Materials:

-

2,4-Dichlorobenzyl chloride

-

Sodium hydrosulfide (NaSH)

-

Ethanol

Procedure:

-

Dissolve 2,4-dichlorobenzyl chloride in ethanol in a round-bottom flask.

-

Add a solution of sodium hydrosulfide in ethanol dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,4-Dichlorophenyl)methanethiol, which can be purified by vacuum distillation.

Step 3: Synthesis of this compound from (2,4-Dichlorophenyl)methanethiol

This final step involves the oxidative chlorination of the thiol to the desired sulfonyl chloride. This procedure is adapted from a general method for the oxidation of thiols.

Materials:

-

(2,4-Dichlorophenyl)methanethiol

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile

-

Water

-

Petroleum ether

-

1% HCl (aq)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a stirring solution of (2,4-Dichlorophenyl)methanethiol in a 4:1 mixture of acetonitrile and water in an ice bath.

-

Add trichloroisocyanuric acid portion-wise, maintaining the temperature at or below 5°C.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Remove the precipitated cyanuric acid by filtration and wash it with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure, ensuring the bath temperature does not exceed 30°C to minimize hydrolysis.

-

Dissolve the crude product in petroleum ether, wash with cold 1% aqueous HCl, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound as a solid.

Applications in Research and Drug Development

Sulfonyl chlorides are a class of organic compounds widely utilized as reactive intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their primary role is in the formation of sulfonamides and sulfonate esters, which are key functional groups in many biologically active molecules.

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its structural motifs are present in compounds with known biological activities. For instance, the 2,4-dichlorophenyl group is a common feature in many pesticides and pharmaceutical agents. The methanesulfonyl chloride moiety is a versatile functional group for introducing the sulfonyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled cell division in targeted weeds.[2] While this compound does not share the same mechanism of action, the presence of the 2,4-dichlorophenyl ring suggests potential for biological activity and warrants further investigation in drug discovery and agrochemical research.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound.

References

Spectral Analysis of (2,4-Dichlorophenyl)methanesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2,4-Dichlorophenyl)methanesulfonyl chloride (C₇H₅Cl₃O₂S), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental NMR data for this specific molecule, this document presents a combination of available experimental mass spectrometry and infrared spectroscopy data, alongside predicted ¹H and ¹³C NMR spectral data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The most prominent fragments are listed below.

| Property | Value |

| Mass-to-Charge (m/z) Top Peak | 159 |

| m/z 2nd Highest | 161 |

| m/z 3rd Highest | 89 |

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum was obtained using Fourier Transform Infrared (FTIR) spectroscopy with a Potassium Bromide (KBr) pellet.[1] The characteristic absorption bands for sulfonyl chlorides are presented below.[2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1375 - 1450 | SO₂ Asymmetric Stretch |

| 1180 - 1195 | SO₂ Symmetric Stretch |

| 3000 - 3100 | Aromatic C-H Stretch |

| 1550 - 1600 | Aromatic C=C Stretch |

| 800 - 880 | C-H Bending (out-of-plane) |

| 500 - 600 | S-Cl Stretch |

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of 2,4-dichlorobenzyl chloride and the known effects of the sulfonyl chloride group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (-CH₂-) | ~ 4.8 - 5.0 | Singlet |

| Aromatic (H-3) | ~ 7.4 - 7.6 | Doublet |

| Aromatic (H-5) | ~ 7.3 - 7.5 | Doublet of Doublets |

| Aromatic (H-6) | ~ 7.5 - 7.7 | Doublet |

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | ~ 60 - 65 |

| Aromatic (C-1) | ~ 132 - 135 |

| Aromatic (C-2) | ~ 135 - 138 |

| Aromatic (C-3) | ~ 130 - 133 |

| Aromatic (C-4) | ~ 138 - 141 |

| Aromatic (C-5) | ~ 128 - 131 |

| Aromatic (C-6) | ~ 131 - 134 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns.

Infrared Spectroscopy (FTIR)

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample pellet is placed in the sample holder and the spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width of approximately 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

A spectral width of approximately 200-220 ppm is used.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to TMS.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.

Caption: Workflow for the spectral analysis of this compound.

References

(2,4-Dichlorophenyl)methanesulfonyl chloride: A Technical Overview of its Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

(2,4-Dichlorophenyl)methanesulfonyl chloride , with the CAS Number 88691-50-3, is a reactive organosulfur compound featuring a dichlorinated phenyl ring attached to a methanesulfonyl chloride group.[1] This technical guide provides a comprehensive summary of its known physical and chemical properties, outlines plausible synthetic protocols based on established chemical transformations, and discusses its reactivity. To date, no specific biological activities or signaling pathway involvements have been reported in the scientific literature for this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |

| Molecular Weight | 259.54 g/mol | Advanced Biochemicals[2], PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 88691-50-3 | Advanced Biochemicals[2], PubChem[1] |

| Computed XLogP3 | 3.4 | PubChem[1] |

| Computed Topological Polar Surface Area | 42.5 Ų | PubChem[1] |

| Purity (Commercially available) | 97% | Advanced Biochemicals[2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its structure suggests that it can be synthesized through established methods for the preparation of sulfonyl chlorides. The most probable synthetic routes would involve the oxidation of a corresponding thiol or disulfide, or the chlorination of a sulfonic acid derivative.

Plausible Synthetic Pathway: Oxidative Chlorination of 2,4-Dichlorobenzyl Mercaptan

A common and effective method for the synthesis of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[3][4] This approach offers a direct conversion to the desired product.

Reaction:

Experimental Protocol (General, adapted for this synthesis):

-

Materials:

-

2,4-Dichlorobenzyl mercaptan (starting material)

-

A suitable solvent (e.g., acetonitrile, dichloromethane)

-

An oxidative chlorination reagent system (e.g., H₂O₂/SOCl₂, N-chlorosuccinimide (NCS) in the presence of an acid)[3][4]

-

Pyridine (if preparing sulfonamides in a one-pot synthesis)

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate for drying

-

Water

-

-

Procedure:

-

Dissolve 2,4-Dichlorobenzyl mercaptan in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add the oxidative chlorination reagent. The reaction is often exothermic and requires careful temperature control.

-

Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization.

-

Logical Synthesis Workflow

The logical progression for the synthesis and subsequent use of this compound is depicted below. This workflow highlights the key stages from starting materials to the formation of derivatives, which is a primary application of sulfonyl chlorides.

Chemical Reactivity

This compound is expected to exhibit the characteristic reactivity of a sulfonyl chloride. The sulfonyl chloride functional group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

-

Reaction with Amines: It will readily react with primary and secondary amines to form stable sulfonamides. This is a common application in medicinal chemistry for the synthesis of new drug candidates.

-

Reaction with Alcohols: In the presence of a non-nucleophilic base, it will react with alcohols to produce sulfonate esters (mesylates). These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

-

Hydrolysis: Like other sulfonyl chlorides, it is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[5]

The general mechanism for the reaction of methanesulfonyl chloride with alcohols is believed to proceed through a highly reactive sulfene intermediate, which is generated by an E1cb elimination.[6]

Safety and Handling

This compound is classified as a corrosive substance.[1] It is reported to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing any specific biological activities or involvement in signaling pathways for this compound. Its primary utility appears to be as a reactive intermediate in chemical synthesis.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While specific experimental data on its physical properties are lacking, its chemical behavior can be inferred from the well-established reactivity of sulfonyl chlorides. The synthetic protocols for analogous compounds provide a solid foundation for its preparation in a laboratory setting. Further research is needed to elucidate any potential biological activity of this compound and its derivatives.

References

- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of (2,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2,4-Dichlorophenyl)methanesulfonyl chloride, a chemical intermediate of interest in research and development. Due to the limited availability of specific safety data for this compound, this guide draws heavily on the well-documented safety profile of the closely related and structurally similar compound, methanesulfonyl chloride, while incorporating specific data for this compound where available.

Chemical Identification

| Identifier | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 88691-50-3 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.5 g/mol | [1] |

| Synonyms | Not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, based on aggregated data, indicates significant health and environmental risks.[1]

GHS Pictograms:

Signal Word: Danger[3]

Hazard Statements:

| Code | Statement |

| H290 | May be corrosive to metals.[3] |

| H301 + H311 | Toxic if swallowed or in contact with skin. |

| H314 | Causes severe skin burns and eye damage.[1][3] |

| H317 | May cause an allergic skin reaction. |

| H330 | Fatal if inhaled. |

| H335 | May cause respiratory irritation.[3] |

| H402 | Harmful to aquatic life. |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets for methanesulfonyl chloride.[3][4][5][6][7] Key precautions include avoiding contact with skin, eyes, and clothing, preventing inhalation, and using appropriate personal protective equipment.[7]

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to slightly yellow liquid.[6] |

| Odor | Pungent.[6][8] |

| Boiling Point | 161 °C (for methanesulfonyl chloride).[8] |

| Melting Point | -32 °C (for methanesulfonyl chloride).[8] |

| Density | 1.48 g/cm³ (for methanesulfonyl chloride).[8][9] |

| Solubility | Reacts with water. Soluble in polar organic solvents.[8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE should be followed to minimize exposure risk.

Caption: Recommended workflow for donning and doffing Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.[3][7] The recommended storage temperature is 2-8 °C.[5]

-

Incompatibilities: Keep away from water, steam, alkali, strong oxidizing agents, strong bases, and alcohols.[3][10][11] Do not use metal containers; store in corrosive-resistant containers with a resistant inner liner.[4]

-

Security: Store in a locked-up area accessible only to authorized personnel.[4][7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: Immediate first aid procedures for different types of exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate the area. Do not breathe vapors or mist. Avoid contact with the substance. Ensure adequate ventilation. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4][5]

-

Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Absorb with inert material (e.g., sand, diatomaceous earth). Do not use combustible materials, such as sawdust. Place in a suitable, closed container for disposal.[3][4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5] Note that most foams will react with the material and release corrosive/toxic gases.[10]

-

Specific Hazards: The compound is combustible.[9] Vapors are heavier than air and may spread along floors. Heating to decomposition emits toxic fumes of sulfur oxides and hydrogen chloride gas.[8][10][11]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Reactivity and Stability

-

Reactivity: Reacts vigorously with water, steam, alkali, and methylformamide.[11] May react explosively with dimethyl sulfoxide.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Moisture and strong heating.

-

Incompatible Materials: Acids, strong oxidizing agents, strong bases, and alcohols.[3] Contact with metals may evolve flammable hydrogen gas.[11]

Toxicological Information

This compound is expected to have a toxicological profile similar to methanesulfonyl chloride.

-

Acute Toxicity: Fatal if inhaled, and toxic if swallowed or in contact with skin.[7]

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or NTP.

Experimental Protocols

General Reaction Scheme (Illustrative):

This compound is used as an esterifying agent in the synthesis of cis-2-(2,4-dichlorophenyl)-2-([3][9]-triazole-1-methyl)-[4]dioxolane-4-methyl methanesulfonate.[12] This suggests its utility in converting hydroxyl groups to good leaving groups (mesylates) for subsequent nucleophilic substitution reactions.

Caption: General reaction scheme illustrating the use of this compound.

Note: When developing specific experimental protocols, it is imperative to conduct a thorough risk assessment and to consult relevant safety literature. The reaction is likely to be exothermic and may produce corrosive byproducts.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[4][5]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment prior to handling this chemical. Always prioritize safety and adhere to established laboratory safety protocols.

References

- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. ammol.org [ammol.org]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

(2,4-Dichlorophenyl)methanesulfonyl chloride: A Technical Guide to its Discovery, Synthesis, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichlorophenyl)methanesulfonyl chloride, a key organosulfur compound, serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical and spectral data. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis and utility are well-established through a variety of patents and analogous chemical methodologies. This document will detail the most probable synthetic routes, drawing from established principles of organic sulfur chemistry.

Introduction and Historical Context

The development of sulfonyl chlorides as versatile reagents in organic synthesis has been a cornerstone of medicinal and materials chemistry for over a century. Their ability to readily react with nucleophiles to form stable sulfonamides and sulfonate esters has made them indispensable tools. The introduction of specific substitution patterns on the aromatic ring, such as the 2,4-dichloro motif, allows for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules.

While the exact date and researchers associated with the first synthesis of this compound are not prominently documented, its emergence is intrinsically linked to the broader development of sulfa drugs and the exploration of organosulfur compounds as pharmaceutical intermediates. Its use is cited in numerous patents for the synthesis of complex molecules, indicating its role as a valuable building block rather than a final product with a celebrated discovery. The history of this compound is therefore one of quiet utility, its importance demonstrated by its continued application in the synthesis of bioactive compounds.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |

| Molecular Weight | 259.54 g/mol | Advanced Biochemicals[2] |

| CAS Number | 88691-50-3 | Advanced Biochemicals[2] |

| Appearance | White to off-white solid | --- |

| Purity | ≥97% | Advanced Biochemicals[2] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 257.90758 g/mol | PubChem[1] |

| Monoisotopic Mass | 257.90758 g/mol | PubChem[1] |

| Topological Polar Surface Area | 42.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Table 3: Spectral Data for this compound

| Spectral Data Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 159 and 161. | PubChem[1] |

| FTIR Spectroscopy | Characteristic peaks for S=O and C-Cl bonds. | PubChem[1] |

| Raman Spectroscopy | Data available from Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several analogous methods established for the preparation of arylmethylsulfonyl chlorides. The most plausible and commonly employed strategies involve the chlorination of a suitable precursor, such as (2,4-dichlorophenyl)methanethiol or (2,4-dichlorophenyl)methanesulfonic acid.

Synthetic Pathways

Two primary conceptual pathways for the synthesis are outlined below.

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods, adapted from established procedures for analogous compounds.

Method 1: Oxidative Chlorination of (2,4-Dichlorophenyl)methanethiol

This method involves the synthesis of the corresponding thiol from 2,4-dichlorobenzyl chloride, followed by oxidative chlorination.

Step 1: Synthesis of (2,4-Dichlorophenyl)methanethiol

-

Materials:

-

2,4-Dichlorobenzyl chloride

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.1 equivalents) in a mixture of ethanol and water.

-

Slowly add a solution of 2,4-dichlorobenzyl chloride (1 equivalent) in ethanol to the stirred sodium hydrosulfide solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude (2,4-dichlorophenyl)methanethiol, which can be purified by vacuum distillation.

-

Step 2: Oxidative Chlorination to this compound

-

Materials:

-

(2,4-Dichlorophenyl)methanethiol

-

Acetic acid

-

Water

-

Chlorine gas

-

-

Procedure:

-

In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath, dissolve (2,4-dichlorophenyl)methanethiol (1 equivalent) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C.

-

Bubble chlorine gas through the stirred solution at a moderate rate, maintaining the temperature below 10 °C.

-

Continue the chlorine addition until the reaction is complete (indicated by a persistent yellow-green color).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

-

Method 2: Chlorination of (2,4-Dichlorophenyl)methanesulfonic acid

This route involves the initial sulfonation of 2,4-dichlorotoluene followed by chlorination of the resulting sulfonic acid.

Step 1: Synthesis of (2,4-Dichlorophenyl)methanesulfonic acid

-

Materials:

-

2,4-Dichlorotoluene

-

Fuming sulfuric acid (oleum) or sulfur trioxide

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a cooling bath, carefully add 2,4-dichlorotoluene (1 equivalent) to fuming sulfuric acid (excess) at a temperature maintained between 0-10 °C.

-

Stir the mixture at this temperature for several hours until the sulfonation is complete.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.

-

Filter the solid, wash with cold water, and dry to yield (2,4-dichlorophenyl)methanesulfonic acid.

-

Step 2: Chlorination to this compound

-

Materials:

-

(2,4-Dichlorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, suspend (2,4-dichlorophenyl)methanesulfonic acid (1 equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain until the solid dissolves and gas evolution ceases (typically 2-4 hours).

-

Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The "2,4-dichlorophenyl" moiety is a common structural feature in many antifungal agents. The methanesulfonyl chloride group provides a reactive handle for the introduction of a sulfonyl group, which can act as a linker or a key pharmacophoric element.

A notable application is in the synthesis of precursors to azole antifungal drugs. For instance, it can be used to introduce the (2,4-dichlorophenyl)methylsulfonyl group into a molecule, which is then further elaborated to form the final active pharmaceutical ingredient.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound, while not a compound with a celebrated discovery, is a workhorse intermediate in organic synthesis. Its value lies in its ability to efficiently introduce the (2,4-dichlorophenyl)methylsulfonyl group into molecules, a common feature in pharmaceutically active compounds. This technical guide has provided a comprehensive overview of its known properties, plausible and detailed synthetic methods, and its role in drug development. The provided experimental protocols, based on well-established chemical principles, offer a practical guide for researchers and scientists working with this important chemical building block.

References

Methodological & Application

Synthesis of Sulfonamides Using (2,4-Dichlorophenyl)methanesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents. Their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties, have established them as a privileged scaffold in drug discovery. The synthesis of novel sulfonamide derivatives is a critical endeavor for lead generation and optimization. (2,4-Dichlorophenyl)methanesulfonyl chloride is a key building block in this process, offering a versatile platform for creating structurally diverse sulfonamides. The presence of the 2,4-dichlorophenyl moiety can significantly influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and can provide crucial interactions with biological targets.

These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides utilizing this compound. Detailed experimental protocols for reactions with various primary and secondary amines are presented, along with a summary of reaction conditions and corresponding yields to facilitate efficient synthesis and methodology development.

Reaction Principle

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The reaction is then driven to completion by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and ensuring the reaction proceeds to completion.

General Reaction Scheme

Caption: General reaction for the synthesis of N-substituted sulfonamides.

Experimental Protocols

Two general protocols are provided for the synthesis of sulfonamides using this compound: a standard method for primary and secondary amines, and a method for anilines which may require slightly elevated temperatures.

Protocol 1: General Synthesis of Sulfonamides from Primary and Secondary Amines

This protocol is suitable for the reaction of this compound with a variety of aliphatic and alicyclic primary and secondary amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., benzylamine, piperidine)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents).

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Protocol 2: Synthesis of Sulfonamides from Anilines

This protocol is adapted for less nucleophilic anilines and may require heating to proceed to completion.

Materials:

-

This compound

-

Substituted or unsubstituted aniline

-

Anhydrous Toluene or Xylene

-

Pyridine or a high-boiling tertiary amine

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification reagents as in Protocol 1

Procedure:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add the aniline (1.0 equivalent), this compound (1.1 equivalents), and a suitable solvent such as toluene or xylene.

-

Base Addition: Add a slight excess of a base like pyridine.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 3-12 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, follow the work-up and purification procedures as described in Protocol 1.

Data Presentation

The following table summarizes representative examples of sulfonamides synthesized from this compound with various amines, detailing the reaction conditions and yields.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Pyridine | DCM | 0 to RT | 12 | 85-95 |

| Aniline | Pyridine | Toluene | 110 | 8 | 70-80 |

| 4-Methylaniline | Pyridine | Toluene | 110 | 8 | 75-85 |

| Piperidine | TEA | DCM | 0 to RT | 6 | >90 |

| Morpholine | TEA | DCM | 0 to RT | 6 | >90 |

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Mandatory Visualizations

Sulfonamide Synthesis Workflow

Caption: Standard workflow for the synthesis and purification of sulfonamides.

Logical Relationship of Reaction Components

Caption: Key components and stages of the sulfonamide synthesis.

Characterization of Synthesized Sulfonamides

The successful synthesis and purity of the N-substituted sulfonamides can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).

-

Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Applications in Drug Discovery